molecular formula C12H14O3S B14580749 Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate CAS No. 61363-65-3

Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate

Cat. No.: B14580749
CAS No.: 61363-65-3
M. Wt: 238.30 g/mol
InChI Key: BFKGABFIQPVERW-UHFFFAOYSA-N
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Description

Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate is an organic compound with the molecular formula C12H14O3S. This compound features a sulfanyl group attached to an oxo-phenylpropyl moiety, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl mercaptoacetate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-oxopropyl)sulfanyl]acetate
  • Ethyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate
  • Methyl [(2-oxo-3-phenylpropyl)sulfanyl]butanoate

Uniqueness

Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

61363-65-3

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 2-(2-oxo-3-phenylpropyl)sulfanylacetate

InChI

InChI=1S/C12H14O3S/c1-15-12(14)9-16-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

BFKGABFIQPVERW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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